molecular formula C27H28N4O3S2 B2802955 N-ethyl-4-(4-(6-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-phenylbenzenesulfonamide CAS No. 941936-03-4

N-ethyl-4-(4-(6-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-phenylbenzenesulfonamide

Cat. No.: B2802955
CAS No.: 941936-03-4
M. Wt: 520.67
InChI Key: OXHBFZSAAQFTOB-UHFFFAOYSA-N
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Description

N-ethyl-4-(4-(6-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-phenylbenzenesulfonamide is a complex organic compound that features a benzo[d]thiazole moiety, a piperazine ring, and a benzenesulfonamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-(4-(6-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-phenylbenzenesulfonamide typically involves multiple steps:

    Formation of the benzo[d]thiazole ring: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Piperazine ring incorporation: The benzo[d]thiazole derivative is then reacted with piperazine, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

    Sulfonamide formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base like pyridine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide group, converting them to amines or thiols.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, especially at positions ortho or para to the existing substituents.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-ethyl-4-(4-(6-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-phenylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-4-(4-(6-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-phenylbenzenesulfonamide: shares structural similarities with other benzo[d]thiazole derivatives and piperazine-containing compounds.

Uniqueness

    Structural Complexity: The combination of benzo[d]thiazole, piperazine, and sulfonamide groups in a single molecule is relatively unique.

    Biological Activity: Its specific arrangement of functional groups may confer unique biological activities not seen in simpler analogs.

Conclusion

This compound is a compound of significant interest due to its complex structure and potential applications in various fields of research. Its synthesis, chemical reactivity, and biological activities make it a valuable subject for further study and development.

Properties

IUPAC Name

N-ethyl-4-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O3S2/c1-3-31(22-7-5-4-6-8-22)36(33,34)23-12-10-21(11-13-23)26(32)29-15-17-30(18-16-29)27-28-24-14-9-20(2)19-25(24)35-27/h4-14,19H,3,15-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHBFZSAAQFTOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=NC5=C(S4)C=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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